4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline
Overview
Description
4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline is a complex organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of diethoxyphosphorylmethyl groups attached to an aniline core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline typically involves multiple steps. One common method includes the reaction of aniline derivatives with diethyl phosphite in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions to achieve high purity and yield .
Chemical Reactions Analysis
4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphosphorylmethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline involves its interaction with specific molecular targets. The diethoxyphosphorylmethyl groups can interact with enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline can be compared with other similar compounds, such as:
4,4’-Bis(diethylphosphonomethyl)biphenyl: This compound has similar diethoxyphosphorylmethyl groups but differs in its core structure, leading to different chemical properties and applications.
4-[(N-substituted amino)-(diethoxyphosphoryl)methyl]phenylboronic acids: These compounds have boronic acid groups, which impart different reactivity and applications compared to the aniline derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48NO9P3/c1-7-38-44(35,39-8-2)25-28-13-19-31(20-14-28)34(32-21-15-29(16-22-32)26-45(36,40-9-3)41-10-4)33-23-17-30(18-24-33)27-46(37,42-11-5)43-12-6/h13-24H,7-12,25-27H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIHEHOEKXITFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=C(C=C2)CP(=O)(OCC)OCC)C3=CC=C(C=C3)CP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48NO9P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454504 | |
Record name | Hexaethyl {nitrilotris[(4,1-phenylene)methylene]}tris(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245653-28-5 | |
Record name | Hexaethyl {nitrilotris[(4,1-phenylene)methylene]}tris(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.